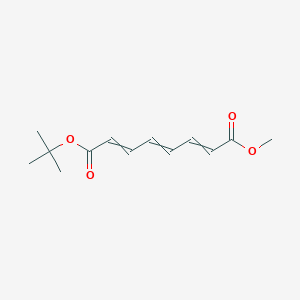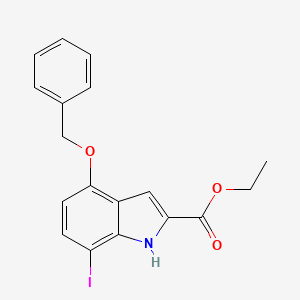
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and an iodine atom attached to the indole core.
Vorbereitungsmethoden
The synthesis of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyindole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated systems and large-scale reactors.
Analyse Chemischer Reaktionen
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the ester group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving indole derivatives, which are known to exhibit various biological activities.
Medicine: Research into indole derivatives often focuses on their potential as therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the iodine atom can participate in halogen bonding, influencing molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate can be compared to other indole derivatives, such as:
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate: Lacks the iodine atom, which may result in different reactivity and biological activity.
7-Iodo-1H-indole-2-carboxylic acid: Lacks the ethyl ester and benzyloxy groups, which can affect its solubility and ability to interact with biological targets.
4-(Benzyloxy)-1H-indole-2-carboxylic acid: Lacks the iodine atom and the ethyl ester group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which can be tailored for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
922506-90-9 |
|---|---|
Molekularformel |
C18H16INO3 |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
ethyl 7-iodo-4-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H16INO3/c1-2-22-18(21)15-10-13-16(9-8-14(19)17(13)20-15)23-11-12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |
InChI-Schlüssel |
NBNZTMKZDXKJHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)I)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


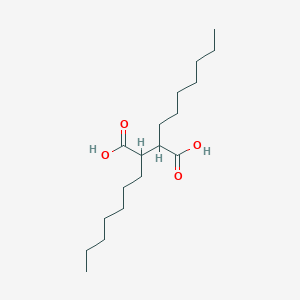
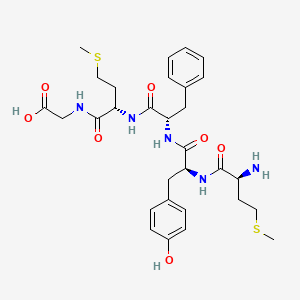
phosphane}](/img/structure/B14174517.png)
![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)

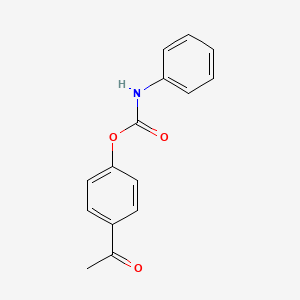
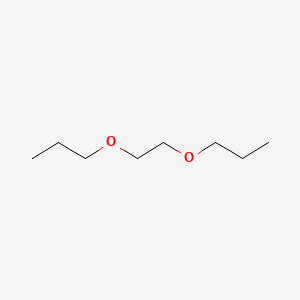
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)](/img/structure/B14174564.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)

